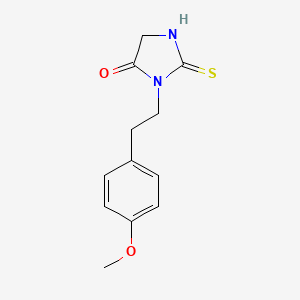

3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-16-10-4-2-9(3-5-10)6-7-14-11(15)8-13-12(14)17/h2-5H,6-8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZYZKRSGSBWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN2C(=O)CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one typically involves multiple steps. One common method includes the reaction of 4-methoxyphenethylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted imidazolidinones depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of 3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one as an antibacterial agent. This compound, along with its derivatives, has demonstrated significant efficacy against multidrug-resistant strains of Staphylococcus aureus.

- Mechanism of Action : The compound exhibits its antibacterial effects through the inhibition of bacterial adhesion and biofilm formation. This is crucial as biofilms contribute to increased resistance against conventional antibiotics .

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been determined using standard broth dilution methods. For instance, the study found that the compound effectively inhibited bacterial growth at concentrations ranging from 15.62 mg/ml to 500 mg/ml .

The ability to disrupt biofilm formation is a critical application of this compound. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them difficult to eradicate.

- In Vitro Studies : In vitro assays have shown that this compound significantly reduces biofilm formation by S. aureus, which is vital in clinical settings where biofilm-associated infections are prevalent .

Immunomodulatory Effects

This compound has also been investigated for its potential immunomodulatory effects, particularly in relation to indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation.

- Therapeutic Applications : The modulation of IDO activity may enhance the effectiveness of cancer treatments by overcoming tumor-induced immunosuppression . This aspect opens avenues for combining this compound with existing cancer therapies.

Potential as an Antiepileptic Agent

The structural characteristics of thioxoimidazolidin derivatives suggest potential applications in neurology, particularly as antiepileptic agents.

- Research Findings : Some derivatives have shown promise in reducing seizure activity in preclinical models, indicating that further exploration into this application could be beneficial .

Synthesis and Characterization

The synthesis of this compound involves several steps that include the reaction of appropriate precursors under controlled conditions to yield the desired product.

- Characterization Techniques : Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) have been employed to confirm the structure and purity of synthesized compounds .

Table 2: Synthesis Parameters

| Synthesis Step | Conditions | Yield (%) |

|---|---|---|

| Reaction with hydrazine | Room temperature, overnight | 90 |

| Cyclization to form thioxoimidazolidin | Heat at reflux for several hours | 93 |

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the methoxyphenethyl group can interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Type

The pharmacological profile of 2-thioxoimidazolidin-4-one derivatives is highly dependent on substituent position and type. Key comparisons include:

Position 3 Substitutions

- C6 (3-((4-Methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one): Features a Schiff base (benzylideneamino) at position 3, which may confer rigidity and hydrogen-bonding capacity. This compound demonstrated antibacterial and anti-biofilm activity against Staphylococcus aureus .

- Compound 2 (): Contains a 2-hydroxyphenylethylideneamino group at position 3 and showed anti-inflammatory activity via COX-2 inhibition .

Position 5 Substitutions

- Compound 4a () : A 5-arylidene derivative with a 2-hydroxyphenyl group exhibited antioxidant and antidiabetic activity due to enhanced electron delocalization .

N1 and N3 Disubstitutions

- Compound 3 () : 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-substituted derivatives displayed potent anti-inflammatory effects, highlighting the importance of dual substitution for activity modulation .

Antimicrobial Activity

- C6 (): The 4-methoxybenzylideneamino group contributed to antibacterial activity (MIC = 8 µg/mL against S. aureus), likely through membrane disruption .

- Organophosphorus Derivatives (): 3-Substituted phenyl derivatives showed broad-spectrum antimicrobial activity, with logP values correlating with efficacy .

Anti-Inflammatory Activity

- Compound 4 (): Acylated derivatives at N1 and N3 reduced nitric oxide production by 70% at 10 µM, outperforming non-acylated analogues .

Receptor Affinity

- Compound 31 (): 5,5'-Bis(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one exhibited high CB1 cannabinoid receptor affinity (Ki = 12 nM), attributed to sulfur’s electronegativity and aryl substituents .

Physicochemical Properties

The target compound’s phenethyl group likely increases lipophilicity compared to benzylidene derivatives, affecting bioavailability.

Biological Activity

3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one is a derivative of the thioxoimidazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits promising potential as an anticancer agent and possesses antibacterial properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a thioxoimidazolidin ring, which is crucial for its biological activity. The methoxyphenethyl substituent enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various thioxoimidazolidin-4-one derivatives, including this compound, against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following findings summarize its anticancer activity:

- Cytotoxicity : The compound exhibits significant cytotoxicity with IC50 values reported at 0.017 μM against HepG2 cells, compared to standard drugs like Staurosporine (IC50 = 5.07 μM) and 5-FU (IC50 = 5.18 μM) .

- Mechanism of Action : The compound induces apoptosis in cancer cells through the upregulation of pro-apoptotic genes (p53, PUMA, Caspase 3, 8, and 9) and downregulation of the anti-apoptotic gene Bcl-2. It also inhibits the PI3K/AKT signaling pathway, which is critical for cell survival .

Antimicrobial Activity

The antibacterial efficacy of this compound has been investigated against various bacterial strains. Key findings include:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent antibacterial activity with MIC values ranging from 15.62 mg/ml to 500 mg/ml against Staphylococcus aureus .

- Bactericidal Action : Time-kill kinetics studies confirmed that the compound exhibits bactericidal properties, effectively reducing bacterial counts over time .

Case Studies

-

Hepatocellular Carcinoma Study :

- Objective : To assess the anticancer potential of thioxoimidazolidin derivatives.

- Methodology : In vitro assays including MTT and colony-forming unit assays were performed.

- Results : Significant apoptosis induction was observed with enhanced antioxidant levels in treated groups compared to controls .

- Antibacterial Efficacy Study :

Data Tables

| Biological Activity | IC50 Value (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|

| HepG2 Cytotoxicity | 0.017 | Staurosporine | 5.07 |

| 5-FU | 5.18 |

| Antimicrobial Activity | MIC Range (mg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 15.62 - 500 | Staphylococcus aureus |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one derivatives?

- Answer : Synthesis typically involves multi-step reactions, such as:

- Michael Addition : Reacting substituted maleimides with hydrazinoacetate derivatives to form dihydro intermediates, followed by cyclization with isothiocyanates (e.g., Scheme 1 in ).

- Condensation Reactions : Substituted aldehydes (e.g., 2-chlorobenzaldehyde) are condensed with intermediates like 3-((2,4-dihydroxybenzylidene)amino)-2-thioxoimidazolidin-4-one under basic conditions (ethanol/NaOH) to introduce aromatic substituents (Scheme 2 in ).

- Alkylation : Positional modifications at the imidazolidinone scaffold can be achieved using alkylating agents like 4-chlorophenacyl bromide ( ).

Q. How is the structural integrity of this compound confirmed during synthesis?

- Answer : Characterization relies on:

- IR Spectroscopy : Identification of functional groups (e.g., υNH at ~3260 cm⁻¹, υOH at ~3444 cm⁻¹) ( ).

- NMR : H and C spectra confirm substituent environments (e.g., olefinic protons at δ 6.70–8.58 ppm, CH=N at δ 143.3 ppm) ( ).

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C/H/N/S values ( ).

Q. What in vitro biological assays are used to screen this compound’s activity?

- Answer : Common assays include:

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., Pd(II) complexes in ).

- Anti-parasitic Activity : Tegumental damage assessment in Schistosoma mansoni models ( ).

- Enzyme Inhibition : Evaluation of interactions with targets like TRPC channels ( ).

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Answer : Discrepancies arise from structural variations (e.g., substituent position, metal coordination) or assay conditions. Strategies include:

- Comparative SAR Studies : Systematically varying substituents (e.g., methoxy vs. chloro groups) to isolate activity drivers ( ).

- Standardized Protocols : Replicating assays under identical conditions (e.g., LPSF/PTS23 in ).

- Computational Modeling : Docking studies to predict binding affinities (e.g., interactions with TRPC channels in ) .

Q. What strategies optimize the synthesis of metal complexes with this compound?

- Answer : Coordination chemistry approaches involve:

- Ligand Design : Ensuring the thioxoimidazolidinone scaffold has donor atoms (S, O) for metal binding (e.g., Co(II), Cu(II) complexes in ).

- Reaction Conditions : pH control (e.g., alkaline media for stable complex formation) and stoichiometric ratios ( ).

- Bioactivity Enhancement : Pd(II) complexes show improved cytotoxicity compared to free ligands ( ) .

Q. How are computational methods applied to predict pharmacological interactions?

- Answer : Techniques include:

- Molecular Docking : Simulating binding to targets like TRPC3 ( ) or enzymes (e.g., acetylcholinesterase in ).

- QSAR Modeling : Correlating substituent properties (e.g., logP, polar surface area) with activity ( ).

- Kinetic Studies : Surface Plasmon Resonance (SPR) to quantify binding constants () .

Q. What challenges arise in regioselective functionalization of the imidazolidinone core?

- Answer : Challenges include:

- Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenethyl) may limit reactivity at specific positions.

- Reagent Selectivity : Protecting groups (e.g., acetates in ) are often required to direct reactions.

- Monitoring Tools : TLC/HPLC ensures reaction progress and purity () .

Methodological Considerations

- Synthetic Optimization : Use reflux conditions (~80°C) and polar aprotic solvents (DMF) for cyclization steps ( ).

- Data Reproducibility : Report detailed spectral data (e.g., H NMR δ values) to enable cross-lab validation ( ).

- Ethical Compliance : Adhere to lab safety protocols for handling thiourea derivatives (potential irritants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.